Isocaffeine, 8-mercapto-
Description
Historical Perspective of Purine (B94841) Analogues in Chemical Science
The exploration of purine chemistry dates back to 1776 with the isolation of uric acid from urinary calculi. britannica.com This discovery paved the way for the identification of other naturally occurring purine derivatives, such as xanthine (B1682287), found in urinary calculi and tea, and the well-known stimulant, caffeine (B1668208). britannica.combritannica.com The fundamental purine structure, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of essential biomolecules like DNA and RNA. britannica.comclockss.org The synthesis of purine itself and various derivatives from uric acid in the 1890s marked a significant milestone, enabling chemists to systematically modify the purine core and investigate the resulting changes in chemical and biological properties. britannica.com This historical foundation of synthesizing and studying purine analogues has been instrumental in the development of novel compounds with diverse applications.
Structural Relationship to Isocaffeine (B195696) (1,3,9-Trimethylxanthine) and Caffeine (1,3,7-Trimethylxanthine)
Isocaffeine, 8-mercapto- is structurally derived from isocaffeine (1,3,9-trimethylxanthine), which itself is an isomer of the more commonly known caffeine (1,3,7-trimethylxanthine). nih.gov The core difference between caffeine and isocaffeine lies in the placement of a methyl group on the purine ring system. In caffeine, the methyl groups are located at positions 1, 3, and 7, whereas in isocaffeine, they are at positions 1, 3, and 9. nih.govnih.gov This seemingly subtle shift in a single methyl group leads to notable differences in their chemical properties and how they interact with other molecules. researchgate.net For instance, crystal structure predictions have shown that isocaffeine tends to form a single, stable crystal structure, while caffeine can exist in multiple polymorphic forms, some of which are disordered. researchgate.net
Isocaffeine, 8-mercapto- introduces a further modification to the isocaffeine structure: the substitution of a hydrogen atom at the 8-position with a mercapto (-SH) group. lookchem.com This addition of a sulfur-containing functional group significantly alters the electronic and steric properties of the molecule, creating a new entity with distinct chemical reactivity.
| Compound Name | Systematic Name | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Caffeine | 1,3,7-Trimethylpurine-2,6-dione | C8H10N4O2 | Methyl groups at N1, N3, and N7 |
| Isocaffeine | 1,3,9-Trimethylpurine-2,6-dione | C8H10N4O2 | Methyl groups at N1, N3, and N9 |
| Isocaffeine, 8-mercapto- | 1,3,9-trimethyl-8-sulfanyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione | C8H10N4O2S | Methyl groups at N1, N3, and N9; Mercapto group at C8 |
Significance of the 8-Mercapto Moiety in Heterocyclic Systems
The introduction of a mercapto group at the 8-position of the purine ring is of considerable chemical significance. The sulfur atom in the mercapto group is more nucleophilic and acidic than the corresponding oxygen atom in a hydroxyl group. This enhanced nucleophilicity makes the 8-position a reactive site for various chemical transformations, such as alkylation and oxidation, allowing for the synthesis of a wide array of derivatives. semanticscholar.org
Furthermore, the mercapto group can participate in the formation of metal complexes, acting as a ligand for various metal ions. arabjchem.orgresearchgate.net This property is of interest in the development of new materials and catalysts. The presence of the mercapto group also influences the electronic distribution within the purine ring system, which can, in turn, affect its reactivity and intermolecular interactions. In the broader context of heterocyclic chemistry, mercapto-substituted compounds are recognized for their diverse chemical reactivity and are utilized as intermediates in the synthesis of more complex heterocyclic systems. semanticscholar.orgjocpr.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,9-trimethyl-8-sulfanylidene-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-10-5-4(9-7(10)15)6(13)12(3)8(14)11(5)2/h1-3H3,(H,9,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPYQIHKMUDZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180326 | |
| Record name | Isocaffeine, 8-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-54-7 | |
| Record name | 8-Mercapto-isocaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Mercaptoisocaffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocaffeine, 8-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-MERCAPTOISOCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EN5JX3L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Rationale and Academic Significance of Investigating 8 Mercaptoisocaffeine
Strategies for Purine Ring Functionalization at the C-8 Position
The functionalization at the C-8 position of the purine scaffold is a key step in the synthesis of 8-mercapto-xanthine analogues. nih.gov This position is chemically active and allows for the introduction of various substituents. nih.govresearchgate.net
The most common precursor for the synthesis of 8-mercaptoisocaffeine is 8-bromocaffeine. The bromination of caffeine (B1668208) at the C-8 position is an electrophilic aromatic substitution reaction. wikipedia.org This reaction is typically carried out using bromine in glacial acetic acid, with sodium acetate (B1210297) added to neutralize the hydrogen bromide byproduct. wikipedia.org Another method involves the in-situ generation of bromine by oxidizing sodium bromide with hydrogen peroxide in an aqueous solution of caffeine. wikipedia.org These methods have been reported to produce 8-bromocaffeine in high yields, around 85%. wikipedia.org The resulting 8-bromocaffeine is a white, odorless solid with a melting point of 206 °C. wikipedia.org
The reactivity of the C-8 position in caffeine makes it a prime target for chemical modification, and the resulting 8-halocaffeine serves as a versatile intermediate for further synthesis. researchgate.net
The halogen atom at the C-8 position of 8-bromocaffeine is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgbyjus.com This type of reaction is facilitated in electron-poor aromatic systems, and the purine ring of caffeine, particularly when halogenated, fits this description. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a transient Meisenheimer-like intermediate, which then expels the halide ion to yield the substituted product. masterorganicchemistry.com
A widely employed method for introducing the mercapto group involves the reaction of 8-bromoxanthines with thiourea (B124793). nih.govresearchgate.net This reaction is a key step in the synthesis of 8-alkylmercaptocaffeine derivatives. nih.gov The initial product of the reaction between 8-bromocaffeine and thiourea is an isothiouronium salt, which upon hydrolysis, yields the desired 8-mercaptoxanthine. Subsequent reaction with alkyl halides can then be performed to generate a variety of 8-alkylthio derivatives. nih.gov
Besides thiourea, other sulfur-containing nucleophiles have been successfully used to introduce a sulfur functionality at the C-8 position. These include sodium hydrosulfide (B80085) (NaSH), sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), and potassium hydrosulfide (KSH). researchgate.netzsmu.edu.ua The reaction of 3-methyl-7-aroylmethyl-8-bromoxanthines with NaSH or Na₂S·9H₂O leads to the formation of the corresponding 8-thioxanthines. zsmu.edu.ua Similarly, 7-alkyl-8-bromo-3-methylxanthines react with KSH to yield 7-alkyl-3-methyl-8-thioxanthines. researchgate.net The choice of reagent and reaction conditions can influence the yield and purity of the final product.
| Starting Material | Thiolating Reagent | Product | Reference |
| 3-Methyl-7-aroylmethyl-8-bromoxanthines | NaSH, Na₂S·9H₂O | 3-Methyl-7-aroylmethyl-8-thioxanthines | zsmu.edu.ua |
| 7-Alkyl-8-bromo-3-methylxanthines | KSH, Na₂S, KSCN, Thiourea | 7-Alkyl-3-methyl-8-thioxanthines | researchgate.net |
| 8-Bromocaffeine | Thiourea | 8-Alkylmercaptocaffeine derivatives | nih.gov |
Table 1: Examples of Thiolating Reagents in the Synthesis of 8-Thioxanthines
To improve efficiency and reduce waste, one-pot and multi-component reactions have been developed for the synthesis of 8-mercapto-xanthine analogues. nih.govresearchgate.net A one-pot, three-component reaction has been reported for the synthesis of 8-alkylmercaptocaffeine derivatives, where 8-bromocaffeine, an alkyl bromide, and thiourea are reacted together to yield the final product in excellent yields. nih.govresearchgate.net Such approaches streamline the synthetic process by avoiding the isolation of intermediates, thereby saving time and resources. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions with Sulfur-Containing Nucleophiles
Advanced Synthetic Techniques for 8-Mercaptoisocaffeine Derivatives
Recent advancements in synthetic chemistry have introduced more sophisticated techniques for the preparation of xanthine derivatives. Microwave-assisted synthesis has emerged as a powerful tool to accelerate ring closure reactions in the synthesis of 8-substituted xanthine derivatives. beilstein-journals.org This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. smolecule.com
Furthermore, direct C-H bond functionalization is a growing area of interest. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have been utilized for the direct arylation of the C8-H bond in purines. nih.govrsc.org While not directly applied to the synthesis of 8-mercaptoisocaffeine in the provided context, these advanced methods hold promise for the future development of novel synthetic routes to this class of compounds.
Palladium-Catalyzed Coupling Reactions for C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur (C-S) bonds in the synthesis of a wide array of heterocyclic compounds. rsc.org While direct palladium-catalyzed C-S bond formation on an unactivated isocaffeine core is not extensively documented, the reactivity of the C-8 position in the xanthine scaffold suggests its feasibility. nih.gov The C-8 position of xanthines, including caffeine, is amenable to chemical modifications. researchgate.net
In analogous systems, palladium catalysts have been successfully employed for C-S bond formation. For instance, palladium complexes can catalyze the coupling of aryl halides with thiols to form aryl sulfides. rsc.org This approach could theoretically be adapted for the synthesis of 8-mercaptoisocaffeine derivatives by reacting an 8-haloisocaffeine precursor with a suitable sulfur nucleophile in the presence of a palladium catalyst. The synthesis of 8-bromocaffeine, a key intermediate for such reactions, is well-established. nih.gov
Research on related xanthine derivatives has demonstrated the utility of palladium catalysis. For example, palladium-catalyzed reactions have been used for the synthesis of various 8-substituted xanthines. nih.gov While many of these examples focus on C-C or C-N bond formation, the principles can be extended to C-S bond formation. nih.govresearchgate.netnih.gov The choice of ligand is crucial in these reactions, with ligands such as XantPhos being effective in palladium-catalyzed cross-coupling reactions of heterocyclic compounds. rsc.org
A general approach for the synthesis of 8-alkylmercaptocaffeine derivatives involves a two-step, three-component one-pot process starting from 8-bromocaffeine, thiourea, and an alkyl bromide, which proceeds in excellent yields without the need for a catalyst. researchgate.net However, for aryl sulfide derivatives, a palladium-catalyzed approach would likely be necessary.
Table 1: Examples of Palladium-Catalyzed Reactions for C-X Bond Formation in Xanthine Analogs
| Starting Material | Reagent | Catalyst System | Product | Yield (%) | Reference |
| 8-Bromocaffeine | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 8-Aryl-caffeine | 63 | nih.gov |
| Caffeine | Unactivated Arenes | Pd(OAc)₂ / Ag(I) / O₂ | 8-Aryl-caffeine | - | nih.gov |
| 2-Bromobenzo[b]furan | Alkenylaluminum | PdCl₂ / XantPhos | 2-Alkenyl-benzo[b]furan | 33-97 | rsc.org |
| Piperazine | Aryl Bromide | Palladium Catalyst | N-Arylpiperazine | - | nih.gov |
Note: This table presents data for analogous palladium-catalyzed reactions to illustrate the potential for synthesizing 8-arylthioisocaffeine, given the lack of direct data for this specific reaction.
Green Chemistry Approaches in 8-Mercapto-Purine Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. mdpi.com These approaches include the use of greener solvents, alternative energy sources like microwaves, and catalyst-free reactions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for the rapid and efficient synthesis of various heterocyclic compounds, including xanthine derivatives. researchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. clockss.org
For the synthesis of thioxanthines, a solvent-free procedure using Lawesson's reagent under microwave irradiation has been developed for the conversion of xanthine bases like theophylline (B1681296) and caffeine into their corresponding 6-thio and 2,6-dithio derivatives. clockss.org This method offers a rapid and highly efficient route to thionated xanthines. clockss.org A similar approach could potentially be adapted for the thionation of isocaffeine.
Microwave-assisted ring closure is another key application in purine synthesis. A microwave-assisted procedure using triethyl orthoformate has been shown to be effective for the imidazole (B134444) ring closure in the synthesis of xanthine and other purine derivatives, achieving high yields even on a gram scale with significantly shorter reaction times. researchgate.net
Table 2: Microwave-Assisted Synthesis of Thioxanthine Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| Theophylline | Lawesson's Reagent | 7 min / 60 W (solvent-free) | 6-Thiotheophylline | 96 | clockss.org |
| Caffeine | Lawesson's Reagent | 7 min / 60 W (solvent-free) | 6-Thiocaffeine | 99 | clockss.org |
| Theobromine (B1682246) | Lawesson's Reagent | 7 min / 60 W (solvent-free) | 6-Thiotheobromine & 2,6-Dithiotheobromine | - | clockss.org |
| 5,6-Diamino-1,3-diethyluracil | Triethyl Orthoformate | Microwave Irradiation | 1,3-Diethylxanthine | 76 | researchgate.net |
Note: This table showcases the application of microwave-assisted synthesis for the preparation of related thioxanthines, suggesting its potential for the synthesis of 8-mercaptoisocaffeine.
Other Green Approaches
The use of water as a solvent is a cornerstone of green chemistry. mdpi.com While the solubility of many organic compounds in water can be a challenge, its non-toxic and non-flammable nature makes it an attractive solvent. mdpi.com Studies on the solubility of mercaptopurine, a related 8-mercaptopurine, have been conducted in green solvents like ethanol (B145695) and methanol, which could inform solvent choices for the synthesis and purification of 8-mercaptoisocaffeine. researchgate.net
Furthermore, the development of catalyst-free, one-pot synthesis methods, such as the three-component reaction for 8-alkylmercaptocaffeine derivatives, aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. researchgate.net
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 8-mercaptoisocaffeine in solution. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei (primarily ¹H and ¹³C), a complete structural map can be assembled. It is important to note that 8-mercaptoisocaffeine can exist in two tautomeric forms: the thiol form (with an S-H group) and the thione form (with a C=S group and an N-H group at either the N7 or N9 position). The thione form is generally predominant in similar purine (B94841) systems. NMR data reflects the structure of the dominant tautomer in the specific solvent used.
The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. For 8-mercaptoisocaffeine (1,3,9-trimethyl-8-thioxanthine), three distinct signals are expected, corresponding to the three chemically non-equivalent methyl groups. libretexts.org The proton on the imidazole (B134444) ring (H-8 in xanthine) is substituted by the mercapto group, so no signal is expected in that region.
The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl groups. chemistrysteps.com The signals for the N-methyl groups are anticipated to be singlets due to the absence of adjacent protons for coupling.
Table 1: Expected ¹H NMR Chemical Shifts for 8-Mercaptoisocaffeine (Note: Data is predicted based on the analysis of isocaffeine (B195696) and related methylated xanthines. Actual values may vary based on solvent and experimental conditions.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N1-CH₃ | 3.2 - 3.4 | Singlet |
| N3-CH₃ | 3.4 - 3.6 | Singlet |
| N9-CH₃ | 3.9 - 4.1 | Singlet |
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. In a proton-decoupled spectrum, each carbon signal appears as a singlet. libretexts.org 8-Mercaptoisocaffeine has eight carbon atoms, and due to molecular asymmetry, eight distinct signals are expected. The chemical shifts are highly dependent on the local electronic environment, with carbonyl carbons and the C=S carbon being significantly downfield. libretexts.orgmsu.edu
Table 2: Expected ¹³C NMR Chemical Shifts for 8-Mercaptoisocaffeine (Note: Data is predicted based on the analysis of isocaffeine and related 8-thioxanthines. Actual values may vary.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| N1-CH₃ | 28 - 32 |
| N3-CH₃ | 30 - 34 |
| N9-CH₃ | 35 - 40 |
| C4 | 145 - 150 |
| C5 | 105 - 110 |
| C2 (C=O) | 150 - 155 |
| C6 (C=O) | 155 - 160 |
| C8 (C=S) | 175 - 185 |
The carbon of the C=S group is expected to be the most downfield signal due to the deshielding effect of the sulfur atom and its thioamide character. msu.edu
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the 1,3,9-trimethyl substitution pattern, which distinguishes isocaffeine from its isomers like caffeine (B1668208) (1,3,7-trimethylxanthine).
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. emerypharma.com For 8-mercaptoisocaffeine, no cross-peaks would be expected, as all proton signals are from isolated methyl groups, thus confirming their lack of coupling to other protons. emerypharma.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. libretexts.orguvic.ca It would show three cross-peaks, definitively linking each ¹H methyl signal to its corresponding ¹³C methyl signal.
The N1-CH₃ protons would show correlations to the C2 and C6 carbonyl carbons.
The N3-CH₃ protons would show correlations to the C2 carbonyl carbon and the C4 carbon.
Crucially, the N9-CH₃ protons would show correlations to the C4 carbon and the C8 (C=S) carbon. This specific correlation to C8 is definitive proof of the methyl group's position at N9, confirming the "isocaffeine" scaffold.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. wikipedia.org IR and Raman spectroscopy are complementary techniques that are invaluable for identifying the functional groups present in 8-mercaptoisocaffeine.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational frequencies of bonds with a changing dipole moment. vscht.cz The spectrum of 8-mercaptoisocaffeine is expected to be dominated by strong absorptions from the two distinct carbonyl (C=O) groups and the thiocarbonyl (C=S) group. The presence of two sharp and strong C=O stretching bands is characteristic of the xanthine (B1682287) core. The C=S stretching vibration, often found in the "fingerprint region," provides direct evidence of the 8-mercapto substitution (in its dominant thione form).
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information on vibrational modes that involve a change in polarizability. wikipedia.org It is particularly useful for detecting symmetric vibrations and bonds that are weak in the IR spectrum. For 8-mercaptoisocaffeine, Raman spectroscopy would be effective in identifying the C=S stretching vibration and the breathing modes of the purine ring system.
Table 3: Characteristic Vibrational Frequencies for 8-Mercaptoisocaffeine (Note: Frequencies are typical ranges for the specified functional groups and may shift based on the molecular environment and sample state.)
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Notes |
| C=O Asymmetric Stretch | IR | 1700 - 1740 | Strong |
| C=O Symmetric Stretch | IR | 1650 - 1690 | Strong |
| C=N Stretch | IR, Raman | 1550 - 1620 | Medium |
| C=S Stretch (Thioamide) | IR, Raman | 1100 - 1250 | Medium to Strong |
| C-N Stretch | IR | 1250 - 1350 | Medium |
| Ring Vibrations | Raman | 1300 - 1500 | Characteristic pattern |
| S-H Stretch (thiol tautomer) | IR, Raman | 2550 - 2600 | Weak, likely absent if thione form dominates |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state in conjugated systems and chromophores. bath.ac.uk The purine ring system of 8-mercaptoisocaffeine is a complex chromophore, and its UV-Vis spectrum provides insight into its electronic structure.
The introduction of a sulfur atom at the C8 position significantly alters the electronic properties compared to isocaffeine or other oxypurines. The sulfur atom's lone pairs and the C=S double bond extend the conjugation and introduce new electronic transitions, such as n→π* transitions associated with the sulfur and oxygen atoms. upi.edu This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent oxygenated compound. upi.edu The spectrum is expected to show multiple absorption bands characteristic of the π→π* and n→π* transitions within the thioxanthine chromophore.
Table 4: Expected UV-Vis Absorption Maxima for 8-Mercaptoisocaffeine (Note: Data is predicted based on analysis of related 8-thioxanthine compounds. The solvent can significantly affect the wavelength and intensity of absorption bands.)
| Electronic Transition | Expected λₘₐₓ (nm) | Solvent Effects |
| π → π | 230 - 250 | Generally less sensitive to solvent polarity |
| π → π | 290 - 320 | May show shifts with solvent polarity |
| n → π* | 330 - 360 | Sensitive to solvent polarity (hypsochromic shift in polar solvents) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and the study of its fragmentation patterns upon ionization. chemsrc.com The molecular formula for 8-mercaptoisocaffeine is C₈H₁₀N₄O₂S, which corresponds to a precise molecular weight of 226.256 g/mol .
In a typical mass spectrometry experiment using a hard ionization technique like electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The resulting mass spectrum displays the relative abundance of these ions at their respective m/z values.
For 8-mercaptoisocaffeine, the molecular ion peak would be expected at m/z 226. While specific experimental fragmentation data for this compound are not widely published, the fragmentation pattern can be predicted based on the known stability of fragments and the principles of mass spectrometry. Common fragmentation pathways for related xanthine structures involve the cleavage of N-methyl groups and the loss of small neutral molecules like carbon monoxide (CO).
Table 1: Predicted Mass Spectrometry Fragmentation Data for 8-Mercaptoisocaffeine (Note: This table is illustrative and based on general fragmentation principles, not on specific experimental data for the compound.)
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 226 | [C₈H₁₀N₄O₂S]⁺• (Molecular Ion) | - |
| 211 | [C₇H₇N₄O₂S]⁺ | [CH₃]• (Methyl radical) |
| 198 | [C₇H₁₀N₄OS]⁺• | CO (Carbon monoxide) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be built and refined.
Single Crystal X-ray Diffraction Analysis
A single crystal X-ray diffraction (SC-XRD) experiment on 8-mercaptoisocaffeine would yield a wealth of structural information. The primary output is the determination of the unit cell—the basic repeating unit of the crystal lattice—and the precise coordinates of each atom within it. This allows for the unambiguous determination of the molecule's connectivity and stereochemistry.
While a published crystal structure for 8-mercaptoisocaffeine is not available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.
Table 2: Illustrative Crystallographic Data for a Xanthine Derivative (Note: This data is representative and does not correspond to an experimental structure of 8-mercaptoisocaffeine.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.89 |
| b (Å) | 15.45 |
| c (Å) | 8.21 |
| α (°) | 90 |
| β (°) | 110.5 |
| γ (°) | 90 |
| Volume (ų) | 938.5 |
Elucidation of Tautomeric Forms and Hydrogen Bonding Networks
Heterocyclic compounds like 8-mercaptoisocaffeine can exist as different structural isomers called tautomers, which can interconvert through the migration of a proton. The presence of the 8-mercapto group introduces the possibility of thione-thiol tautomerism. The molecule could exist predominantly in the thione form (with a C=S double bond and an N-H bond at the adjacent nitrogen) or the thiol form (with a C-S-H single bond and a C=N double bond in the ring).
X-ray crystallography is uniquely suited to distinguish between these forms by precisely locating the positions of hydrogen atoms. This determination is crucial as the tautomeric form influences the molecule's electronic properties and its potential for intermolecular interactions.
Furthermore, the analysis reveals the intricate network of hydrogen bonds within the crystal. In either tautomeric form, 8-mercaptoisocaffeine possesses both hydrogen bond donors (the N-H or S-H group) and acceptors (the two carbonyl oxygens and various nitrogen atoms). These interactions are fundamental in directing how the molecules pack together in the solid state. For instance, the N-H···O=C or N-H···N interactions would likely form chains or sheets of molecules.
Conformational Analysis and Intermolecular Interactions in Crystalline State
The purine ring system of 8-mercaptoisocaffeine is expected to be largely planar. Conformational analysis via X-ray diffraction would confirm this planarity and determine the orientation of the exocyclic methyl and mercapto groups relative to the ring system.
Beyond the strong hydrogen bonds, the crystal packing is stabilized by a variety of weaker intermolecular interactions. These can include:
π-π Stacking: The planar, electron-rich purine rings can stack on top of one another, contributing to crystal cohesion. The analysis would reveal the distance and offset between stacked rings.
Understanding these combined interactions is essential for comprehending the material's physical properties and stability in the solid state.
Chemical Reactivity and Transformation Pathways
Oxidation Reactions of the Thiol Moiety
The thiol group is highly susceptible to oxidation, representing a key pathway for the transformation of 8-mercaptoisocaffeine. The oxidation state of the sulfur atom can be progressively increased to yield sulfoxides, sulfones, or can undergo dimerization to form a disulfide.
Formation of Sulfoxides, Sulfones, and Disulfides
The oxidation of the thiol in 8-mercaptoisocaffeine can be controlled to selectively produce different oxidized species. Mild oxidizing conditions typically lead to the formation of a disulfide bridge, linking two molecules of the parent compound. More potent oxidizing agents can further oxidize the sulfur atom to a sulfoxide (B87167) and subsequently to a sulfone.
The conversion of sulfides (or thioethers, which would be formed by S-alkylation of 8-mercaptoisocaffeine) to sulfoxides is a common transformation. nih.gov Hydrogen peroxide is often employed as a "green" oxidant for this purpose, sometimes in the presence of an acid catalyst like glacial acetic acid. nih.gov The selective oxidation to the sulfoxide level can be challenging, as overoxidation to the sulfone is a common side reaction. nih.gov However, by carefully controlling reaction conditions such as temperature, time, and the stoichiometry of the oxidant, high yields of the sulfoxide can be achieved. nih.gov
Further oxidation of the sulfoxide leads to the corresponding sulfone. A variety of reagents are available for this transformation, with the choice often depending on the desired reactivity and the tolerance of other functional groups in the molecule. organic-chemistry.org For instance, reagents like potassium permanganate (B83412) or Oxone can effectively convert sulfides directly to sulfones. yccskarad.com
The formation of a disulfide from two thiol molecules is a characteristic reaction of thiols. nih.gov This oxidative coupling can be achieved with a range of mild oxidizing agents. In biological systems, the formation of disulfide bonds is a crucial process in protein folding and is often enzymatically catalyzed. nih.gov
Table 1: Reagents for the Oxidation of Thiol and Thioether Moieties
| Product | Reagent(s) | Conditions |
|---|---|---|
| Disulfide | Air (O2), mild oxidizing agents | Often spontaneous or with gentle heating |
| Sulfoxide | Hydrogen peroxide (H2O2) in acetic acid, Sodium periodate (B1199274) (NaIO4) | Controlled stoichiometry and temperature |
Radical-Induced Oxidation Mechanisms and Intermediates
The oxidation of 8-mercaptoisocaffeine can also proceed through radical mechanisms, particularly in biological systems or under photochemical conditions. The thiol group can undergo a one-electron oxidation to form a thiyl radical (RS•). This highly reactive intermediate can then participate in a variety of subsequent reactions.
Studies on analogous 2-thioxanthines have shown that they can act as suicide substrates for enzymes like myeloperoxidase. nih.gov This process involves a one-electron oxidation of the thioxanthine by the enzyme to produce a strongly oxidizing free radical intermediate. nih.gov This radical can then react with the enzyme itself, leading to its inactivation. nih.gov A similar mechanism can be postulated for 8-mercaptoisocaffeine, where enzymatic or chemical one-electron oxidation would generate a purine-8-thiyl radical.
The interaction of hydroxyl radicals (•OH) with thioether moieties, which are structurally related to the thiol group of 8-mercaptoisocaffeine, has also been investigated. nih.gov The initial step is the attack of the hydroxyl radical on the sulfur atom, leading to the formation of an •OH adduct. nih.gov This intermediate can then undergo further reactions, including the formation of a sulfoxide. nih.gov In the presence of oxygen, complex reaction pathways can be initiated, leading to a variety of oxidation products. nih.gov
Chemical Stability and Degradation Pathways
The stability of 8-mercaptoisocaffeine is influenced by environmental factors such as pH, light, and the presence of hydrolytic enzymes. Understanding its degradation pathways is crucial for its handling and potential applications.
Hydrolytic Stability of the Thioether Linkage
While 8-mercaptoisocaffeine itself contains a thiol group, its S-substituted derivatives would possess a thioether linkage. The hydrolytic stability of such a linkage in xanthine (B1682287) derivatives is an important consideration. Generally, thioether bonds are relatively stable to hydrolysis under neutral conditions. However, the presence of the purine (B94841) ring and the potential for enzymatic catalysis could influence this stability. For instance, studies on 6-methylthio-8-pyridylpurines have shown that the thioether group can undergo thiohydrolysis, a reaction enhanced by quaternization of a linked pyridyl substituent. rsc.org This suggests that electronic effects within the purine system can impact the stability of a C-S bond at the 8-position.
Photochemical Reactivity
Purine derivatives, including those with thiol groups, can exhibit significant photochemical reactivity. Upon absorption of UV light, 6-mercaptopurine (B1684380), a related compound, has been shown to generate a purine-6-thiyl radical. nih.gov This process can occur through electron transfer from the excited state of the mercaptopurine to an electron acceptor, such as molecular oxygen. nih.gov The formation of this thiyl radical and reactive oxygen species like the superoxide (B77818) radical (O2•−) can initiate further chemical reactions and potential photodegradation of the molecule. nih.gov It is plausible that 8-mercaptoisocaffeine would exhibit similar photochemical behavior, leading to the formation of a corresponding purine-8-thiyl radical upon UV irradiation.
Electrophilic and Nucleophilic Reactions of the Purine Ring System
The purine ring of 8-mercaptoisocaffeine is an electron-rich aromatic system, making it susceptible to electrophilic attack. Conversely, the presence of electron-withdrawing groups or specific reaction conditions can facilitate nucleophilic substitution.
The introduction of substituents at various positions on the xanthine core is a common strategy in medicinal chemistry to modulate pharmacological activity. nih.govdergipark.org.tr The reactivity of the purine ring towards electrophiles is influenced by the existing substituents. For instance, the nitrogen atoms of the purine ring can be sites for alkylation. rsc.org
Electrophilic aromatic substitution reactions typically involve the attack of an electrophile on the aromatic ring, leading to the formation of a sigma complex, which then rearomatizes by losing a proton. masterorganicchemistry.combyjus.com While the electron-donating nature of the amino and lactam groups in the xanthine ring system would activate it towards electrophilic substitution, the precise sites of reaction would depend on the specific electrophile and reaction conditions.
Nucleophilic substitution reactions on the purine ring are also possible, particularly at positions bearing a good leaving group. For example, an 8-bromo-xanthine derivative can undergo cross-coupling reactions with amino acid esters in the presence of a palladium catalyst, demonstrating the susceptibility of the C-8 position to nucleophilic attack under these conditions. researchgate.net This indicates that if the thiol group of 8-mercaptoisocaffeine were converted to a better leaving group, the 8-position would be a prime site for nucleophilic substitution.
Reactivity at Other Positions of the Xanthine Scaffold
In the 1,3,9-trimethylated xanthine structure of isocaffeine (B195696), the potential for substitution reactions on the heterocyclic core is limited compared to unsubstituted xanthine. The methyl groups at the N1, N3, and N9 positions preclude reactions at these sites. Consequently, the primary remaining site for electrophilic attack or substitution on the purine ring system is the nitrogen atom at the N7 position.
| Reactant | Reagent | Conditions | Product |
| 8-Mercaptoisocaffeine | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 7-Alkyl-8-mercaptoisocaffeine |
Cyclization Reactions Involving the Mercapto Group
The 8-mercapto group is a versatile functional handle for the synthesis of novel fused heterocyclic systems. Its nucleophilic sulfur atom readily reacts with bifunctional electrophiles, initiating a sequence of reactions that culminates in the formation of a new ring fused to the xanthine core. This strategy is widely employed to create complex polycyclic structures, particularly thiazolo-fused derivatives. documentsdelivered.com
A prevalent transformation is the construction of a thiazole (B1198619) ring fused to the imidazole (B134444) moiety of the xanthine scaffold, resulting in a thiazolo[2,3-f]xanthine system. This is typically achieved through an initial S-alkylation of the mercapto group, followed by an intramolecular cyclization involving the N7-nitrogen atom.
Common reagents for this transformation include α-haloketones and α-haloacetic acid derivatives. nih.govnih.gov
Reaction with α-Haloketones: The reaction of 8-mercaptoisocaffeine with an α-haloketone, such as phenacyl bromide or chloroacetone, proceeds in two stages. The first step is a nucleophilic substitution where the thiolate anion of 8-mercaptoisocaffeine displaces the halide, forming an 8-(S-ketoalkyl) intermediate. In the second step, this intermediate undergoes an acid-catalyzed intramolecular cyclodehydration. The carbonyl group of the newly introduced side chain condenses with the N7-hydrogen of the imidazole ring to form the fused thiazole ring.
Reaction with α-Haloacetic Acid Derivatives: Similarly, reacting 8-mercaptoisocaffeine with chloroacetic acid or its esters leads to the formation of an 8-(S-carboxymethyl)thioether intermediate. Subsequent intramolecular cyclization yields a thiazolo[2,3-f]xanthine derivative bearing a carbonyl group in the newly formed thiazole ring.
These cyclization reactions provide a robust method for the annelation of the xanthine core, leading to structurally diverse and complex heterocyclic systems.
| Reactant | Reagent | Conditions | Intermediate Product | Final Product |
| 8-Mercaptoisocaffeine | Phenacyl Bromide | 1. Base (e.g., NaOEt) 2. Acid (e.g., H₂SO₄), Heat | 8-(Phenacylthio)isocaffeine | 2-Phenyl-5,7,10-trimethyl-7H-thiazolo[2,3-f]purine-4,6(5H,10H)-dione |
| 8-Mercaptoisocaffeine | Chloroacetic Acid | 1. Base (e.g., NaOH) 2. Dehydrating agent (e.g., Ac₂O) | 8-(Carboxymethylthio)isocaffeine | 5,7,10-Trimethyl-7H-thiazolo[2,3-f]purine-2,4,6(3H,5H,10H)-trione |
Molecular Interactions and Applications As Biochemical Probes
Investigation of Molecular Recognition and Binding Affinities
There is no available research documenting the molecular recognition and binding affinities of Isocaffeine (B195696), 8-mercapto-.
No studies have been found that investigate the interaction of Isocaffeine, 8-mercapto- with adenosine (B11128) receptors. Therefore, its potential as a research ligand for these receptors is currently unknown.
There is no published data on the modulatory effects of Isocaffeine, 8-mercapto- on the enzymatic activity of xanthine (B1682287) oxidase, phosphodiesterases, B-RAF V600E kinase, or acetylcholinesterase.
Due to the absence of research on its enzyme-modulating activities, no kinetic data, such as IC50 or Ki values, for the inhibition of any enzyme by Isocaffeine, 8-mercapto- are available.
| Enzyme | IC50 | Ki |
| Xanthine Oxidase | Data not available | Data not available |
| Phosphodiesterases | Data not available | Data not available |
| B-RAF V600E Kinase | Data not available | Data not available |
| Acetylcholinesterase | Data not available | Data not available |
Without any evidence of interaction with the specified enzymes, there are no mechanistic studies of enzyme-ligand interactions involving Isocaffeine, 8-mercapto-.
Modulation of Enzymatic Activity (e.g., Xanthine Oxidase, Phosphodiesterases, B-RAF V600E Kinase Enzyme, Acetylcholinesterase)
Role as a Scaffold for Rational Probe Design
The potential of Isocaffeine, 8-mercapto- as a molecular scaffold for the rational design of biochemical probes has not been explored in the available scientific literature.
There are no reports on the development of affinity labels or fluorescent probes derived from the Isocaffeine, 8-mercapto- structure.
Design of Modified Purine (B94841) Analogues for Specific Biological Pathway Interrogation
The design of modified purine analogues, such as Isocaffeine, 8-mercapto-, for the interrogation of specific biological pathways is a strategic endeavor in chemical biology and drug discovery. The core principle lies in creating molecules that can selectively interact with a biological target, such as an enzyme or receptor, and report on that interaction or modulate the pathway. The unique structural features of 8-mercaptoisocaffeine provide a foundation for such designs.
The purine scaffold of Isocaffeine, 8-mercapto- is analogous to endogenous purines like adenine and guanine, suggesting the potential for interaction with a wide array of biological macromolecules that recognize these native purines. These can include enzymes involved in nucleic acid metabolism, signaling proteins like kinases, and G-protein coupled receptors (GPCRs) such as adenosine receptors.
The design process for creating specific probes from the 8-mercaptoisocaffeine template would involve several key considerations:
Target Specificity: Modification of the substituents on the purine ring can enhance selectivity for a particular biological target. For instance, altering the methyl groups at the N1, N3, and N9 positions could influence binding affinity and specificity to different enzyme active sites or receptor binding pockets.
Reactive Handle: The 8-mercapto group serves as a versatile reactive handle. It can be alkylated, oxidized, or used in disulfide exchange reactions. This allows for the covalent attachment of reporter molecules such as fluorophores, biotin tags for affinity purification, or cross-linking agents to identify binding partners. For example, the thiol group could be reacted with a fluorescent maleimide derivative to create a fluorescent probe.
Table 1: Potential Modifications of Isocaffeine, 8-mercapto- for Biochemical Probe Development
| Modification Site | Type of Modification | Potential Application |
| 8-mercapto group | Alkylation with fluorescent tags | Creating fluorescent probes for target localization |
| 8-mercapto group | Attachment of photo-crosslinkers | Identifying binding partners through covalent capture |
| N-methyl groups | Demethylation or replacement | Modulating target selectivity and binding affinity |
| Purine core | Introduction of additional functional groups | Enhancing solubility and cell permeability |
The rational design of such modified purine analogues would typically be guided by computational modeling and structure-activity relationship (SAR) studies. By systematically altering the structure of Isocaffeine, 8-mercapto- and evaluating the impact on its biological activity, researchers can develop potent and selective tools to dissect complex biological pathways. While specific examples for 8-mercaptoisocaffeine are not prevalent in the literature, the principles derived from the study of other 8-mercaptopurine analogues provide a strong framework for its potential development as a valuable biochemical probe.
Design and Synthesis of 8 Mercaptoisocaffeine Analogues and Derivatives
Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective
The strategic design of 8-mercaptoisocaffeine analogues is heavily reliant on understanding the structure-activity relationships (SAR) that govern their molecular interactions. The xanthine (B1682287) scaffold offers several positions for chemical modification, but the C-8 and N-methyl positions have been focal points for derivatization to modulate biological activity.
Influence of C-8 Substituents on Molecular Interactions
The C-8 position of the xanthine core is a critical site for introducing substituents that can significantly influence the compound's affinity and selectivity for various biological targets. The 8-mercapto group in 8-mercaptoisocaffeine serves as a versatile chemical handle, allowing for the synthesis of a wide array of thioether derivatives. Research into related 8-substituted xanthines has demonstrated that the nature of the group at C-8 can drastically alter the molecule's interaction with receptors and enzymes.
For instance, the introduction of bulky and lipophilic groups at the C-8 position has been a successful strategy for enhancing potency, particularly for adenosine (B11128) receptors. Aryl substitutions, in particular, can lead to significant gains in affinity. dergipark.org.tr Studies on 8-styrylxanthines have shown that substituents on the phenyl ring can fine-tune selectivity for A2A adenosine receptors over A1 receptors. nih.govnih.gov For example, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) was found to be a moderately potent and highly A2-selective adenosine antagonist. nih.gov Similarly, heterocyclic structures attached to the C-8 position have yielded compounds with significant antiproliferative activity against various cancer cell lines. dergipark.org.tr
The interaction often involves the C-8 substituent fitting into a specific sub-pocket of the target protein's binding site. The size, shape, and electronic properties of this substituent dictate the quality of the fit and the strength of the interaction. The data below illustrates how different C-8 substituents on a xanthine core affect biological activity.
| Compound Name | C-8 Substituent | Core Scaffold | Biological Activity | Potency/Selectivity | Reference |
|---|---|---|---|---|---|
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | -(E)-CH=CH-(3-Cl-Ph) | Caffeine (B1668208) | A2A Adenosine Antagonist | Ki = 54 nM; 520-fold A2 vs A1 selective | nih.gov |
| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | -(E)-CH=CH-(3,5-diMeO-Ph) | 1,3-Dipropyl-7-methylxanthine | A2A Adenosine Antagonist | Ki = 24 nM; 110-fold A2 vs A1 selective | nih.gov |
| 8-(quinolin-8-yloxy)caffeine | -O-(quinolin-8-yl) | Caffeine | Topoisomerase II Inhibition | Strongest inhibitor in its series | researchgate.net |
| 8-(5-chloropyridin-3-yloxy)caffeine | -O-(5-Cl-pyridin-3-yl) | Caffeine | Antibacterial (Gram-negative) | MIC = 15.6 μg/mL vs S. enteritidis | researchgate.net |
| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | -thiazol-4-yl | 1,3-Diethylxanthine | Antiproliferative (Lung Cancer) | IC50 = 16.70 μM (A549 cells) | dergipark.org.tr |
Modifications to the N-Methyl Groups of the Xanthine Core
The methyl groups at the N-1, N-3, and N-9 positions of the isocaffeine (B195696) core are not merely passive structural elements; they play a crucial role in defining the molecule's physicochemical properties and its interaction with biological targets. Modifications at these positions can impact solubility, membrane permeability, and receptor affinity. biointerfaceresearch.com
SAR studies on related xanthine derivatives have established general principles regarding the influence of N-alkyl groups:
N-1 Position : Substitution at this position is often considered important for high affinity and selectivity towards adenosine receptors. semanticscholar.org
N-3 Position : Altering the substituent at N-3 can modulate activity. For instance, increasing the alkyl chain length at N-1 and N-3 can have varied effects on biological activity. biointerfaceresearch.com
N-7/N-9 Position : In the broader xanthine family, substitution at N-7 tends to decrease adenosine receptor antagonism. semanticscholar.org Isocaffeine's N-9 methyl group places it in a distinct chemical space compared to the more common N-7 methylated caffeine.
Studies comparing different N-alkyl groups have shown that even subtle changes, such as replacing methyl groups with ethyl or propyl groups, can alter receptor selectivity. For example, 1,3-dimethylxanthine derivatives (theophylline-like) tended to be more selective for A2-receptors compared to their corresponding 1,3-dipropyl analogues. nih.govnih.gov The increasing number of methyl groups on the xanthine nucleus also profoundly affects its solubility. biointerfaceresearch.com
| Position | Influence of Substituent | Reference |
|---|---|---|
| N-1 | Necessary for high affinity and selectivity towards adenosine receptors. | semanticscholar.org |
| N-3 | Substitution can increase bronchodilator effect. | semanticscholar.org |
| N-7 | Substitution generally decreases adenosine receptor antagonism. | semanticscholar.org |
| N-9 | Substitution results in decreased adenosine receptor affinity. | semanticscholar.org |
| C-8 | Substitution generally increases adenosine antagonism and selectivity. | semanticscholar.org |
Development of Conjugates and Hybrid Molecules
The 8-mercaptoisocaffeine scaffold serves as an attractive building block for the creation of more complex molecules, such as conjugates and hybrids. These approaches aim to combine the properties of isocaffeine with other pharmacophores to achieve synergistic effects, improved targeting, or novel mechanisms of action.
Synthesis of 8-Mercaptoisocaffeine-Containing Hybrid Scaffolds
The synthesis of hybrid molecules involves covalently linking the 8-mercaptoisocaffeine moiety to another distinct chemical entity. The 8-mercapto group is ideally suited for this purpose, as its nucleophilic sulfur atom can readily react with a variety of electrophilic partners. This allows for the coupling of isocaffeine to other pharmacologically active molecules, peptides, or targeting ligands.
A common strategy involves the S-alkylation of the 8-mercapto group with a linker that contains a reactive handle on the other end. This handle can then be used to attach the second molecule of interest. This modular approach enables the systematic exploration of different molecular combinations and linker lengths to optimize the properties of the final hybrid compound.
Chemo- and Regioselective Derivatization Strategies
The successful synthesis of 8-mercaptoisocaffeine derivatives, conjugates, and hybrids relies on the use of chemo- and regioselective chemical reactions. The isocaffeine scaffold (1,3,9-trimethylxanthine) presents a unique chemical landscape. Unlike other xanthines such as theophylline (B1681296) (1,3-dimethyl) or theobromine (B1682246) (3,7-dimethyl), isocaffeine has no acidic N-H protons, as all three nitrogen atoms of the purine (B94841) ring system are methylated.
This structural feature greatly simplifies derivatization, as it eliminates competing N-alkylation reactions. Consequently, the 8-mercapto group becomes the most reactive nucleophilic site on the scaffold. This allows for highly chemoselective S-alkylation or S-arylation reactions at the C-8 position with high yields and predictability. Reagents such as alkyl halides, epoxides, or Michael acceptors can be used to introduce a wide variety of substituents at the sulfur atom without the need for protecting groups on the xanthine core.
For modifications at the N-1 or N-3 positions, the synthetic strategy must begin earlier. This typically involves starting with a xanthine precursor that is unsubstituted at the desired nitrogen position, performing the C-8 functionalization, and then selectively introducing the desired alkyl group on the nitrogen atom as a final step. The differential reactivity of the various nitrogen positions in xanthine precursors can be exploited to achieve regioselectivity. researchgate.net
Libraries of 8-Mercaptoisocaffeine Derivatives for High-Throughput Screening in Research
The principles of combinatorial chemistry are well-suited for the rapid generation of large collections, or libraries, of 8-mercaptoisocaffeine derivatives. manuscriptpoint.comingentaconnect.com These libraries are invaluable tools for high-throughput screening (HTS), a process used in drug discovery to quickly assess the biological or biochemical activity of a large number of compounds. benthamscience.com
The design of an 8-mercaptoisocaffeine library leverages the reliable and chemoselective reactivity of the 8-mercapto group. The general scheme involves a common core, 8-mercapto-1,3,9-trimethylxanthine, which is reacted with a diverse set of building blocks. These building blocks are typically electrophilic reagents, such as a collection of different alkyl halides, benzyl (B1604629) halides, or other activated systems.
By reacting the single isocaffeine core with a large set of diverse building blocks in a parallel or combinatorial fashion, a library containing hundreds or thousands of unique, structurally related compounds can be generated efficiently. Each compound in the library retains the core isocaffeine scaffold but possesses a unique side chain at the C-8 position. This systematic variation allows researchers to explore a vast chemical space around the core structure. The resulting library can then be screened against a multitude of biological targets (e.g., enzymes, receptors, cell lines) to identify "hit" compounds with desired activity, which can then be selected for further optimization in the drug discovery process. manuscriptpoint.comresearchgate.net
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation of individual components from a mixture. For a compound such as "Isocaffeine, 8-mercapto-", both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be adapted for its analysis, each with distinct advantages and applications.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like "Isocaffeine, 8-mercapto-". Its application is pivotal in assessing the purity of synthesized batches and for quantifying the compound in various research samples. While specific methods for "Isocaffeine, 8-mercapto-" are not extensively documented, methodologies developed for structurally related thiopurines, such as 6-mercaptopurine (B1684380) and its metabolites, provide a strong foundation for method development. nih.govfrontiersin.orgukm.my
A typical HPLC method for a mercapto-substituted xanthine (B1682287) would likely employ a reversed-phase approach. In this mode, a non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Method Parameters:
A hypothetical HPLC method for the analysis of "Isocaffeine, 8-mercapto-" could be configured as follows:
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-4) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at a wavelength corresponding to the compound's maximum absorbance (λmax), likely in the UV range. |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
The quantification of "Isocaffeine, 8-mercapto-" would be achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. The purity assessment is performed by analyzing the chromatogram for the presence of any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. azom.com Due to the likely low volatility of "Isocaffeine, 8-mercapto-", direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.
Common derivatization agents for compounds with active hydrogens (such as the thiol group in "Isocaffeine, 8-mercapto-") include silylating agents (e.g., BSTFA, TMCS) or alkylating agents. The derivatized compound can then be introduced into the GC system.
Hypothetical GC-MS Parameters:
| Parameter | Typical Setting |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless or split, depending on the concentration |
| Temperature Program | A temperature gradient from a lower initial temperature to a higher final temperature to ensure separation of components. |
| MS Detector | Electron Ionization (EI) source with a quadrupole or ion trap mass analyzer |
The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte, allowing for its confident identification.
Electrophoretic Methods for Separation and Analysis
Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation of charged species. researchgate.net Given that "Isocaffeine, 8-mercapto-" possesses ionizable groups, CE can be a highly efficient separation technique. The separation in CE is based on the differential migration of analytes in an electric field.
Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), could be explored for the analysis of "Isocaffeine, 8-mercapto-". The choice of buffer pH and composition is critical in optimizing the separation.
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Xanthine and its derivatives are known to exhibit strong UV absorbance. researchgate.net The presence of the thiol group in "Isocaffeine, 8-mercapto-" would influence its absorption spectrum.
To quantify "Isocaffeine, 8-mercapto-" using this method, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While this method is straightforward, it can be susceptible to interference from other UV-absorbing compounds in the sample matrix.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and, consequently, the chemical behavior of a compound.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Instead of dealing with the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, which simplifies the calculations significantly without compromising accuracy for many applications.
For Isocaffeine (B195696), 8-mercapto-, DFT calculations would be employed to determine its most stable three-dimensional conformation. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield the total electronic energy of the molecule, which is essential for comparing the relative stabilities of different isomers or conformers and for calculating thermodynamic properties such as the enthalpy of formation.
Table 1: Illustrative DFT-Calculated Molecular Properties of Isocaffeine, 8-mercapto-
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | -X.XXXX Hartrees |
| Dipole Moment | A measure of the net molecular polarity. | Y.YY Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -Z.ZZ eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -W.WW eV |
Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are also instrumental in predicting various spectroscopic properties of a molecule. These theoretical predictions can aid in the interpretation of experimental spectra or even guide the design of spectroscopic experiments.
By performing frequency calculations on the optimized geometry of Isocaffeine, 8-mercapto-, it is possible to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, which are invaluable for structural elucidation.
Table 2: Illustrative Predicted Spectroscopic Data for Isocaffeine, 8-mercapto-
| Spectroscopic Technique | Predicted Parameter | Illustrative Value |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequency of C=O stretch | ~1650-1700 cm⁻¹ |
| Infrared (IR) Spectroscopy | Vibrational frequency of S-H stretch | ~2550-2600 cm⁻¹ |
| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) | ~280-300 nm |
| ¹H NMR Spectroscopy | Chemical shift of N-CH₃ protons | ~3.2-4.0 ppm |
Note: The values in this table are illustrative and represent the type of data that would be generated from spectroscopic predictions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of Isocaffeine, 8-mercapto-, molecular docking and dynamics simulations are powerful computational tools. These methods predict how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or nucleic acid.
Binding Mode Predictions for Enzyme Active Sites and Receptor Pockets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a force field that estimates the binding affinity.
For Isocaffeine, 8-mercapto-, docking studies could be performed against various enzymes or receptors where xanthine (B1682287) derivatives are known to be active, such as adenosine (B11128) receptors or phosphodiesterases. The results would predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex.
Conformational Analysis of Bound States
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion.
An MD simulation starting from the docked pose of Isocaffeine, 8-mercapto- within a target's active site would reveal the stability of the predicted binding mode. It allows for the analysis of the flexibility of both the ligand and the target upon binding and can provide a more accurate estimation of the binding free energy. Conformational changes in the protein and the ligand during the simulation can provide critical insights into the mechanism of interaction.
Table 3: Illustrative Output from Molecular Docking and Dynamics of Isocaffeine, 8-mercapto-
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Binding Affinity (Docking) | An estimated free energy of binding. | -X.X kcal/mol |
| Key Interacting Residues | Amino acid residues in the target's active site that form significant interactions with the ligand. | Asp150, Phe25, Tyr80 |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand or protein over the course of an MD simulation, indicating stability. | Ligand RMSD < 2 Å |
Note: The findings in this table are illustrative and represent the type of data that would be generated from molecular modeling studies.
In Silico Property Prediction for Research Tools
In silico methods can predict a wide range of physicochemical and pharmacokinetic properties of a molecule, which are crucial for its potential use as a research tool or in drug development. These predictions are based on the molecular structure and are calculated using various quantitative structure-property relationship (QSPR) models and other computational algorithms.
For Isocaffeine, 8-mercapto-, these tools can predict properties such as solubility, lipophilicity (logP), polar surface area (PSA), and various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. For instance, Lipinski's rule of five can be assessed to predict drug-likeness. These predictions help in prioritizing compounds for further experimental testing.
Table 4: Illustrative In Silico Predicted Properties of Isocaffeine, 8-mercapto-
| Property | Description | Illustrative Predicted Value |
|---|---|---|
| Molecular Weight | The mass of one molecule of the substance. | 226.26 g/mol |
| LogP (o/w) | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | 1.2 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | 85 Ų |
| Number of Hydrogen Bond Donors | The number of N-H or O-H bonds. | 1 |
| Number of Hydrogen Bond Acceptors | The number of N or O atoms. | 5 |
Physicochemical Properties Relevant to Research Assays
A comprehensive understanding of a compound's physicochemical properties is fundamental for designing and interpreting research assays. These properties influence a molecule's behavior in biological systems, including its solubility, permeability, and binding affinity. Computational tools can predict these characteristics, offering a preliminary assessment before extensive laboratory work is undertaken.
For "Isocaffeine, 8-mercapto-," key physicochemical properties have been calculated and are summarized in the table below. These descriptors are vital for predicting its behavior in various experimental settings. The molecular formula of Isocaffeine, 8-mercapto- is C8H10N4O2S. nih.gov Its molecular weight is a critical parameter, influencing its diffusion and transport across biological membranes. nih.gov The octanol-water partition coefficient (XLogP3) provides a measure of the compound's lipophilicity, which is essential for predicting its absorption and distribution. nih.gov The number of hydrogen bond donors and acceptors is indicative of the compound's ability to interact with biological targets and its solubility in aqueous environments. nih.gov The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's transport properties.
Table 1: Computed Physicochemical Properties of Isocaffeine, 8-mercapto-
| Property | Value |
|---|---|
| Molecular Weight | 226.26 g/mol |
| XLogP3 | -0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 0 |
| Exact Mass | 226.05244675 Da |
| Topological Polar Surface Area | 88 Ų |
Data sourced from PubChem CID 3033923. nih.gov
Lipinski's Rule of Five Compliance for Research Lead Compounds
Lipinski's Rule of Five is a widely used guideline in drug discovery to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgdrugbank.com The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors. wikipedia.orgdrugbank.com
No more than 10 hydrogen bond acceptors. wikipedia.orgdrugbank.com
A molecular mass of less than 500 daltons. wikipedia.orgdrugbank.com
An octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.orgdrugbank.com
A compound is considered to have good druglike properties if it violates no more than one of these rules. drugbank.com These parameters are important for a drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). wikipedia.org
"Isocaffeine, 8-mercapto-" was evaluated for its compliance with Lipinski's Rule of Five based on its computed physicochemical properties.
Table 2: Lipinski's Rule of Five Analysis for Isocaffeine, 8-mercapto-
| Rule | Parameter Value | Threshold | Compliance |
|---|---|---|---|
| Molecular Weight | 226.26 | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| Octanol-Water Partition Coefficient (XLogP3) | -0.8 | ≤ 5 | Yes |
| Number of Violations | | | 0 |
Data sourced from PubChem CID 3033923. nih.gov
Based on this computational analysis, "Isocaffeine, 8-mercapto-" fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses physicochemical properties that are favorable for a potential orally administered research lead compound.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways for C-8 Mercapto-Xanthines
The development of efficient and versatile synthetic routes to C-8 mercapto-xanthines, including isocaffeine (B195696), 8-mercapto-, is a cornerstone for advancing research in this area. Current methodologies, while effective, may be limited in terms of substrate scope, reaction conditions, or the introduction of diverse functional groups. Future research should prioritize the exploration of novel synthetic strategies that offer improvements in yield, scalability, and atom economy. This could involve the investigation of new catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to facilitate the direct introduction of the thiol group at the C-8 position of the xanthine (B1682287) core. Furthermore, the development of one-pot or multicomponent reactions could streamline the synthesis of a diverse library of C-8 mercapto-xanthine analogs, enabling a more comprehensive exploration of their structure-activity relationships.
Application of Advanced Spectroscopic Techniques (e.g., EPR for Radical Studies)
The sulfur atom in isocaffeine, 8-mercapto- introduces unique electronic properties that can be interrogated using advanced spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, stands out as a powerful tool for studying the potential involvement of this compound in radical-mediated processes. The thiol group can participate in redox reactions, potentially forming thiyl radicals. EPR spectroscopy would allow for the direct detection and characterization of such radical species, providing invaluable insights into the compound's mechanism of action in biological systems. This could be particularly relevant in studying its antioxidant or pro-oxidant activities and its interactions with biological macromolecules that are susceptible to oxidative damage.
High-Throughput Screening of Derived Libraries for New Molecular Probes
The xanthine scaffold is a privileged structure in medicinal chemistry, and the introduction of a thiol group at the C-8 position offers a handle for further chemical modification. The synthesis of a focused library of compounds derived from isocaffeine, 8-mercapto- would provide a valuable resource for high-throughput screening (HTS) campaigns. These libraries could be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel molecular probes. The thiol group can be readily functionalized to introduce a variety of substituents, allowing for the systematic exploration of chemical space and the optimization of hit compounds. This approach could lead to the discovery of potent and selective modulators of biological pathways, which could serve as starting points for drug discovery programs.
Integration with Systems Biology Approaches for Network Perturbation Studies
The biological effects of a small molecule are rarely confined to a single target. Systems biology approaches, which consider the complex network of interactions within a cell or organism, offer a powerful framework for understanding the global effects of isocaffeine, 8-mercapto-. By combining experimental data from transcriptomics, proteomics, and metabolomics with computational modeling, researchers can map the network-level perturbations induced by this compound. This could reveal unexpected off-target effects, identify key signaling pathways that are modulated, and provide a more holistic understanding of its mechanism of action. Such an approach would be invaluable in predicting potential therapeutic applications and identifying potential liabilities early in the drug development process.
Development of Isocaffeine, 8-mercapto- as a Chemical Biology Tool
Beyond its potential as a therapeutic agent, isocaffeine, 8-mercapto- holds promise as a versatile tool for chemical biology. The reactive thiol group can be used for bioconjugation, allowing the molecule to be attached to fluorescent dyes, affinity tags, or solid supports. These modified versions of isocaffeine, 8-mercapto- could be used as chemical probes to visualize and isolate their biological targets. For example, a fluorescently labeled analog could be used in cellular imaging studies to determine its subcellular localization. An affinity-tagged version could be used in pull-down experiments to identify its binding partners. The development of such chemical biology tools would greatly facilitate the elucidation of the molecular mechanisms underlying the biological activities of isocaffeine, 8-mercapto-.
Q & A
Q. What are the established synthetic routes for 8-mercaptoisocaffeine, and how can researchers optimize yield and purity?
Methodological Answer: The synthesis of 8-mercaptoisocaffeine typically involves nucleophilic substitution or thiolation reactions, where caffeine derivatives are reacted with sulfur-containing agents (e.g., Lawesson’s reagent). Optimization requires controlled reaction conditions (temperature, solvent polarity) and purification via column chromatography or recrystallization . To enhance reproducibility, researchers should document solvent gradients, reagent ratios, and spectroscopic validation (e.g., ¹H NMR for thiol group confirmation) .
Q. What spectroscopic techniques are critical for characterizing 8-mercaptoisocaffeine, and how should data be interpreted?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Identify shifts in the purine ring (e.g., C8-thiol proton at δ ~3.5 ppm) and confirm substitution patterns.
- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- FT-IR : Detect S-H stretches (~2500 cm⁻¹) and caffeine backbone vibrations. Consistency with literature data and computational simulations (e.g., DFT for NMR prediction) reduces misassignment risks .
Q. How can researchers assess the stability of 8-mercaptoisocaffeine under varying experimental conditions?
Methodological Answer: Stability studies should include:
- pH-dependent degradation : Monitor via HPLC at physiological (pH 7.4) and acidic/basic conditions.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds.
- Light sensitivity : Conduct UV-vis spectroscopy under controlled illumination. Control experiments with antioxidants (e.g., BHT) or inert atmospheres (N₂) may mitigate oxidative degradation .
Advanced Research Questions
Q. How should contradictory bioactivity data for 8-mercaptoisocaffeine be resolved across studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, endpoint measurements). Researchers should:
Q. What computational strategies are effective for modeling 8-mercaptoisocaffeine’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with adenosine receptors.
- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales.
- QSAR models : Corrogate structural features (e.g., sulfur electronegativity) with activity data. Validate predictions with experimental mutagenesis or competitive binding assays .
Q. How can researchers design experiments to elucidate the metabolic pathways of 8-mercaptoisocaffeine?
Methodological Answer:
- In vitro models : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS.
- Isotope labeling : Track ³⁴S or ¹³C isotopes to trace metabolic fate.
- Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors to pinpoint involved enzymes .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in 8-mercaptoisocaffeine studies?
Methodological Answer:
Q. How can researchers ensure reproducibility in synthesizing and testing 8-mercaptoisocaffeine derivatives?
Methodological Answer:
- Detailed SOPs : Specify reaction scales, purification thresholds (e.g., ≥95% purity), and storage conditions.
- Open data sharing : Deposit spectral data in repositories like ChemSpider or PubChem.
- Collaborative validation : Partner with independent labs to replicate key findings .
Ethical & Methodological Considerations
Q. What ethical guidelines apply when using 8-mercaptoisocaffeine in animal or human studies?
Methodological Answer:
Q. How should researchers address potential biases in interpreting 8-mercaptoisocaffeine’s pharmacological effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
